molecular formula C18H20ClN3O3 B269050 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide

4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide

Cat. No. B269050
M. Wt: 361.8 g/mol
InChI Key: SIRMPMVLBRDEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Mechanism of Action

4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide inhibits the activity of the transcription factor NF-κB by binding to the IKKβ kinase. This prevents the activation of NF-κB and the subsequent expression of its target genes. NF-κB is known to play a key role in cell survival, inflammation, and immune response. By inhibiting NF-κB activity, 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has the potential to modulate these processes in a variety of disease states.
Biochemical and Physiological Effects:
4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer, 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been shown to induce apoptosis and inhibit tumor growth in a variety of cancer cell lines and animal models. In inflammation and autoimmune diseases, 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been shown to decrease the production of pro-inflammatory cytokines and improve disease symptoms in animal models. 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide is its specificity for the IKKβ kinase and NF-κB pathway. This allows for targeted inhibition of NF-κB activity without affecting other cellular processes. However, 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been shown to have relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain applications. Additionally, 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has poor solubility and bioavailability, which may limit its use in in vivo studies.

Future Directions

There are several potential future directions for the study of 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide. Another area of interest is the use of 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer. Additionally, the potential neuroprotective effects of 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide warrant further study in animal models of neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide involves several steps, including the preparation of the intermediate 4-chloroaniline, which is then reacted with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with 3-methoxypropylamine to form the final product, 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide. The synthesis method has been described in detail in several publications, including a patent application by Cephalon Inc.

Scientific Research Applications

4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. In cancer, NF-κB is known to play a key role in promoting cell survival and resistance to chemotherapy. 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been shown to inhibit NF-κB activity in cancer cells, leading to increased cell death and improved response to chemotherapy. In inflammation and autoimmune diseases, NF-κB is known to promote the production of pro-inflammatory cytokines. 4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been shown to inhibit NF-κB activity in immune cells, leading to decreased production of pro-inflammatory cytokines and improved disease symptoms.

properties

Product Name

4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)carbamoylamino]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C18H20ClN3O3/c1-25-12-2-11-20-17(23)13-3-7-15(8-4-13)21-18(24)22-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

SIRMPMVLBRDEJK-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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